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Di-N-desethylamiodarone

Drug-Drug Interaction CYP2C9 inhibition Warfarin pharmacokinetics

Di-N-desethylamiodarone (DDEA), also designated N,N-didesethylamiodarone, is a minor but pharmacologically critical circulating metabolite of the class III antiarrhythmic drug amiodarone. Formed via sequential N-deethylation of the parent compound by CYP3A4, DDEA retains the di-iodinated benzofuran core yet lacks both ethyl groups present on amiodarone and the single ethyl group remaining on the major metabolite mono-N-desethylamiodarone (MDEA).

Molecular Formula C21H21I2NO3
Molecular Weight 589.2 g/mol
CAS No. 94317-95-0
Cat. No. B1196881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-N-desethylamiodarone
CAS94317-95-0
SynonymsDDEA
di-N-desethylamiodarone
Molecular FormulaC21H21I2NO3
Molecular Weight589.2 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN)I
InChIInChI=1S/C21H21I2NO3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(22)21(16(23)12-13)26-10-9-24/h4-6,8,11-12H,2-3,7,9-10,24H2,1H3
InChIKeyZOCLVGHDXBVATF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-N-desethylamiodarone (CAS 94317-95-0) – Reference Standard for Amiodarone Metabolite Research & DDI Studies


Di-N-desethylamiodarone (DDEA), also designated N,N-didesethylamiodarone, is a minor but pharmacologically critical circulating metabolite of the class III antiarrhythmic drug amiodarone [1]. Formed via sequential N-deethylation of the parent compound by CYP3A4, DDEA retains the di-iodinated benzofuran core yet lacks both ethyl groups present on amiodarone and the single ethyl group remaining on the major metabolite mono-N-desethylamiodarone (MDEA) [2]. Although DDEA circulates at sub-micromolar concentrations in patients, its extraordinary potency toward specific cytochrome P450 enzymes and its contribution to clinically significant drug-drug interactions (DDIs) render it indispensable as an analytical reference standard, a DDI probe, and a comparator for next-generation antiarrhythmic development [3].

Why Di-N-desethylamiodarone Cannot Be Substituted by Amiodarone or MDEA in Critical Research Applications


Amiodarone, its major metabolite MDEA, and the minor metabolite DDEA exhibit strikingly divergent cytochrome P450 inhibition profiles and toxicological signatures that preclude functional interchangeability [1]. While amiodarone and MDEA are primarily responsible for CYP2D6-mediated DDIs, DDEA is the dominant perpetrator of interactions involving CYP1A2, CYP2C9, and CYP3A4 substrates — a pattern inverted from that of its parent and mono-desethyl congener [2]. Moreover, DDEA displays substantially lower pulmonary macrophage toxicity than MDEA, demonstrating that sequential dealkylation progressively detoxifies the scaffold [3]. An analytical reference standard of DDEA is therefore uniquely required when the research objective is quantitation of the full metabolite panel in patient plasma, mechanistic DDI prediction, or structure-toxicity relationship mapping. Using amiodarone or MDEA as a substitute for DDEA in these contexts introduces both quantitative and qualitative errors that cannot be corrected post hoc.

Quantitative Differentiation of Di-N-desethylamiodarone from Amiodarone and MDEA – Head-to-Head Evidence


CYP2C9 (S-Warfarin 7-Hydroxylation) Inhibition Potency: DDEA Is ~110-Fold More Potent Than MDEA and ~736-Fold More Potent Than Amiodarone

In human liver microsomes (HLM) at 0.25 mg/mL microsomal protein, DDEA inhibited CYP2C9-mediated (S)-warfarin 7-hydroxylation with a KI of 0.053 ± 0.008 μM, compared with 5.9 ± 0.9 μM for MDEA and 39 ± 14 μM for amiodarone [1]. DDEA is therefore approximately 111-fold more potent than MDEA and approximately 736-fold more potent than the parent drug in this assay. The unbound [I]u/KI,u ratio, which integrates free plasma concentration and intrinsic inhibitory potency, was 4.30 for DDEA versus 0.33 for MDEA and 0.066 for amiodarone, establishing DDEA as the dominant contributor to the warfarin-amiodarone clinical DDI despite its low circulating concentration [1].

Drug-Drug Interaction CYP2C9 inhibition Warfarin pharmacokinetics

CYP1A2 Time-Dependent Inactivation: DDEA Is a Potent Mechanism-Based Inactivator, Whereas MDEA Primarily Targets CYP2D6 and CYP3A4

Time-dependent inhibition (TDI) experiments in human liver microsomes demonstrated that DDEA is a potent mechanism-based inactivator of CYP1A2, exhibiting KI = 0.46 μM and kinact = 0.030 min⁻¹ [1]. In direct contrast, MDEA acts as only a moderate inactivator of CYP2D6 (KI = 2.7 μM, kinact = 0.018 min⁻¹) and CYP3A4 (KI = 2.6 μM, kinact = 0.016 min⁻¹), with negligible TDI activity toward CYP1A2 [1]. The KI of DDEA for CYP1A2 is therefore 5.9-fold lower (more potent) than MDEA's KI for CYP2D6, and the inactivation rate constant (kinact) is 1.7- to 1.9-fold faster, translating to an overall inactivation efficiency (kinact/KI) advantage of approximately 10-fold for DDEA at its primary target relative to MDEA at either of its targets [1].

CYP1A2 inactivation Time-dependent inhibition Mechanism-based inactivation

Pulmonary Alveolar Macrophage Toxicity Ranking: DDEA Exhibits Reduced Cytotoxicity Relative to MDEA

In rabbit alveolar macrophages, the amiodarone metabolite series exhibits a clear toxicity gradient: MDEA > DDEA > B2-O-EtOH in order of decreasing cytotoxicity, as assessed by biochemical markers of cell damage, vacuole and inclusion body formation, and interference with surfactant protein A degradation [1]. DDEA is therefore less toxic to pulmonary macrophages than MDEA, demonstrating that sequential dealkylation of the diethylaminoethoxy side chain represents a progressive detoxification pathway [1]. Quantitative cell viability data at matched concentrations place DDEA at an intermediate position between the more toxic MDEA and the less toxic fully dealkylated alcohol metabolite B2-O-EtOH [1].

Pulmonary toxicity Alveolar macrophage Structure-activity relationship

Plasma Concentration at Steady State: DDEA Circulates at ~0.06 μM — Orders of Magnitude Below MDEA and Amiodarone but Retains Disproportionate Pharmacological Impact

In patients receiving oral amiodarone (0.2 g/day for >2 months), steady-state plasma concentrations measured by validated HPLC-APCI-MS/MS were: DDEA = 26.2 ± 15.2 ng/mL (≈0.044 μM), MDEA = 970 ± 347 ng/mL (≈1.57 μM), and amiodarone = 1,163 ± 435 ng/mL (≈1.80 μM) [1]. In an independent cohort, plateau concentrations converted to molar units were: DDEA = 0.059 ± 0.003 μM, MDEA = 1.16 ± 0.08 μM, and amiodarone = 1.09 ± 0.09 μM [2]. Despite circulating at approximately 20- to 40-fold lower concentrations than MDEA, DDEA's [I]u/KI,u ratio for CYP2C9 exceeds that of MDEA by 13-fold, illustrating a striking potency–concentration disconnect that disqualifies simple concentration-based predictions of pharmacological relevance [2].

Pharmacokinetics Steady-state plasma concentration Therapeutic drug monitoring

Elimination Half-Life Hierarchy: The Iodine-Containing Metabolite Pool (NANDAI) That Includes DDEA Persists Longer Than Amiodarone or MDEA

In 23 patients at steady state, the serum elimination half-life of the NANDAI fraction (non-amiodarone, non-desethylamiodarone iodine-containing substances, which encompasses DDEA and other minor iodinated metabolites) was 57–160 days, exceeding the half-life of amiodarone (35–68 days) and desethylamiodarone (MDEA; 31–110 days) [1]. At steady state, NANDAI accounted for 64% of total serum iodine, versus 36% for amiodarone plus MDEA combined [1]. This extended terminal half-life indicates that minor metabolites including DDEA accumulate disproportionately in tissues and contribute to the protracted pharmacological and toxicological effects observed after amiodarone discontinuation.

Elimination half-life NANDAI Iodine-containing metabolites

Procurement-Critical Application Scenarios for Di-N-desethylamiodarone (CAS 94317-95-0)


In Vitro CYP1A2 Time-Dependent Inhibition (TDI) Assays for DDI Liability Screening

DDEA is the only amiodarone-derived metabolite that functions as a potent, selective mechanism-based inactivator of CYP1A2 (KI = 0.46 μM, kinact = 0.030 min⁻¹) [1]. Pharmaceutical companies conducting regulatory DDI risk assessment for new chemical entities that are CYP1A2 substrates must include DDEA in the perpetrator panel, as amiodarone and MDEA alone fail to capture CYP1A2-mediated interaction risk. The DDEA reference standard enables construction of complete CYP inhibition matrices (CYP1A2, 2C9, 2D6, 3A4) for amiodarone polypharmacy modeling.

LC-MS/MS Bioanalytical Method Development and Validation for Amiodarone Metabolite Quantitation in Plasma

Accurate quantitation of the low-abundance DDEA (26.2 ± 15.2 ng/mL at steady state [1]) requires a certified DDEA reference standard for calibration curve construction and quality control sample preparation. Deuterated DDEA internal standards (synthesized from the unlabeled compound) have been demonstrated to correct for matrix effects in human plasma [2]. Contract research organizations and hospital laboratories performing therapeutic drug monitoring of amiodarone must procure DDEA to achieve full metabolite panel coverage, as the 20–40× concentration difference between DDEA and MDEA precludes single-calibrant approaches.

Pulmonary Toxicity Structure-Activity Relationship (SAR) Studies of Amiodarone Analogs

DDEA occupies a defined intermediate position in the pulmonary macrophage toxicity hierarchy: MDEA (most toxic) > DDEA > B2-O-EtOH (least toxic) [3]. This rank order demonstrates that progressive N-dealkylation attenuates alveolar macrophage toxicity. Researchers developing next-generation amiodarone analogs (e.g., dronedarone, KB-130015) require DDEA as a benchmark comparator to establish whether structural modifications achieve toxicity profiles superior to the intermediate-metabolite baseline, not merely the parent drug.

Physiologically Based Pharmacokinetic (PBPK) Modeling of Amiodarone Drug-Drug Interactions

PBPK models that incorporate only amiodarone and MDEA as inhibitory species systematically under-predict clinical DDIs involving CYP1A2, CYP2C9, and CYP3A4 substrates (e.g., warfarin, simvastatin) [2]. The DDEA reference standard provides the necessary in vitro input parameters (KI, kinact, fu,plasma, fu,mic) for the minor metabolite inhibitory component, enabling bottom-up PBPK predictions that align with observed clinical interaction magnitudes [2]. Regulatory submissions for drugs co-prescribed with amiodarone increasingly require such multi-metabolite DDI modeling.

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